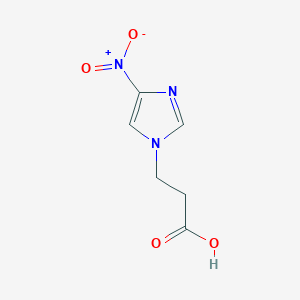

3-(4-nitro-1H-imidazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-nitroimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-6(11)1-2-8-3-5(7-4-8)9(12)13/h3-4H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUTUMDUNFEAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-nitro-1H-imidazol-1-yl)propanoic acid: Chemical Properties & Applications

The following technical guide details the chemical properties, synthesis, and applications of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid , a critical intermediate in the development of hypoxia-targeting therapeutics and radiosensitizers.

Executive Summary

This compound is a functionalized nitroimidazole derivative serving as a strategic "linker" molecule in medicinal chemistry. Its structure combines a 4-nitroimidazole warhead (known for hypoxia selectivity and radiosensitization) with a propanoic acid tail (facilitating conjugation to targeting vectors like peptides, antibodies, or nanoparticles).

Unlike its 2-nitro isomer (often used in imaging agents like FMISO), the 4-nitro isomer offers a distinct reduction potential profile, making it valuable for designing prodrugs activated specifically in the hypoxic microenvironment of solid tumors. This guide provides a rigorous analysis of its physicochemical properties, regioselective synthesis, and reactivity profile.

Physicochemical Profile

| Property | Data / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 185.14 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, and aqueous base (pH > 6). Sparingly soluble in water and non-polar solvents (DCM, Hexane). |

| pKa (Acid) | ~4.5 (Carboxylic acid moiety) |

| pKa (Base) | The 4-nitroimidazole ring is weakly basic due to the electron-withdrawing nitro group. |

| Melting Point | Typically >200°C (decomposition often observed before melting for nitroimidazoles) |

| Stability | Stable under ambient conditions. Sensitive to strong reducing agents. |

Synthetic Pathways: Regioselective Construction

The synthesis of this compound hinges on the N1-alkylation of 4-nitroimidazole. A critical challenge is controlling regioselectivity to avoid the formation of the 5-nitro isomer.

Protocol: Michael Addition & Hydrolysis

This two-step protocol ensures high regioselectivity for the 4-nitro isomer over the 5-nitro isomer.

Step 1: Michael Addition (Formation of Ester Intermediate)

-

Reagents: 4-Nitroimidazole, Methyl Acrylate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃.

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Mechanism: The base deprotonates the imidazole (pKa ~9.6). The resulting anion attacks the

-carbon of methyl acrylate. Steric and electronic factors favor N1 alkylation, retaining the 4-nitro position. -

Procedure:

-

Dissolve 4-nitroimidazole (1.0 eq) in DMF.

-

Add DBU (1.2 eq) and stir for 30 min to generate the imidazolide anion.

-

Add methyl acrylate (1.5 eq) dropwise at 0°C, then warm to room temperature.

-

Stir for 12–24 hours. Monitor by TLC (the product is less polar than the starting material).

-

Quench with water and extract with Ethyl Acetate.[1] Purify via column chromatography if necessary (though regioselectivity is often >95%).

-

Step 2: Acid Hydrolysis

-

Reagents: 6M HCl or dilute H₂SO₄.

-

Procedure:

-

Suspend the methyl ester intermediate in 6M HCl.

-

Reflux for 2–4 hours. The ester hydrolyzes to the free acid.

-

Cool to 0°C. The product, this compound, precipitates as a solid.

-

Filter, wash with cold water, and dry under vacuum.

-

Synthetic Pathway Diagram

Caption: Regioselective synthesis via Michael addition of 4-nitroimidazole to methyl acrylate followed by acid hydrolysis.

Reactivity & Derivatization

This compound possesses two distinct reactive centers: the carboxylic acid (for conjugation) and the nitro group (for hypoxia activation or reduction).

A. Carboxylic Acid Functionalization (Conjugation)

The acid group allows the molecule to be "clicked" onto drug delivery systems.

-

Amide Coupling: Activation with EDC/NHS or HATU allows reaction with primary amines (e.g., lysine residues on proteins, amino-functionalized PEG, or carbon nanotubes).

-

Esterification: Reaction with alcohols to form prodrug esters.

B. Nitro Group Reduction (Hypoxia Activation)

The 4-nitro group is an electron-deficient center susceptible to reduction.

-

Bioreduction: In hypoxic cells, nitroreductases reduce the nitro group (-NO₂) to the hydroxylamine (-NHOH) and amine (-NH₂). This process traps the molecule inside the cell (mechanism of action for radiosensitizers).

-

Chemical Reduction: Catalytic hydrogenation (H₂/Pd-C) or metal reduction (Zn/HCl) converts the nitro group to an amino group, yielding 3-(4-amino-1H-imidazol-1-yl)propanoic acid , a precursor for further heterocyclic synthesis.

Reactivity Map

Caption: Functionalization pathways: Amide coupling for conjugation and nitro-reduction for activation.[2][3]

Applications in Drug Discovery

1. Hypoxia-Targeted Drug Delivery

The compound acts as a trigger. By coupling the carboxylic acid to a cytotoxic drug (e.g., doxorubicin) via a linker, the resulting prodrug remains inactive until it reaches a hypoxic tumor. There, the nitro group is reduced, potentially triggering a self-immolative cleavage that releases the active drug specifically in the tumor.

2. Radiosensitizers

Nitroimidazoles mimic oxygen in their ability to "fix" radiation-induced DNA damage. This acid derivative allows researchers to attach the radiosensitizing warhead to polymers (e.g., PEG) to improve solubility and pharmacokinetic half-life, addressing the neurotoxicity issues associated with simple nitroimidazoles like misonidazole.

3. Molecular Imaging

The acid can be coupled to chelators (like DOTA or DTPA) to complex radiometals (e.g., ⁶⁴Cu, ⁹⁹ᵐTc). These conjugates serve as PET or SPECT imaging agents to map tumor hypoxia, guiding radiation therapy planning.

Safety & Handling

-

Toxicity: Nitroimidazoles are suspected mutagens (Class 2 carcinogens). Handle with extreme care.

-

PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong reducing agents.

-

Disposal: Dispose of as hazardous chemical waste (nitrogen-containing organic waste).

References

-

Beilstein-Institut. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. Link

-

National Institutes of Health (NIH). (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease. Biotechnology Letters. Link

-

Der Pharma Chemica. (2011). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Link

-

MDPI. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Molecules. Link

Sources

Technical Whitepaper: 3-(4-nitro-1H-imidazol-1-yl)propanoic acid

This technical guide provides an in-depth analysis of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid , a critical intermediate in the synthesis of hypoxia-activated prodrugs and nitroimidazole-based antimicrobials.

Synthesis, Structural Characterization, and Pharmaceutical Utility

Identity & Physicochemical Profile

This compound serves as a functionalized linker, connecting the pharmacophore of 4-nitroimidazole—known for its bioreductive potential under hypoxic conditions—to a carboxylic acid handle suitable for conjugation.

| Property | Data |

| Chemical Name | This compound |

| Common Synonyms | 1-(2-Carboxyethyl)-4-nitroimidazole; 3-(4-nitroimidazol-1-yl)propionic acid |

| CAS Number | 1240608-68-1 (Note: CAS numbers for nitroimidazole isomers vary by vendor; verify specific isomer purity) |

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 185.14 g/mol |

| pKa (Predicted) | ~3.8 (Carboxylic acid), ~-0.5 (Imidazole N3) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent) |

Synthetic Pathways & Process Chemistry

The synthesis of this compound is governed by the regioselectivity of the N-alkylation of 4(5)-nitroimidazole. A robust protocol must favor the thermodynamically stable 4-nitro isomer over the kinetically favored 5-nitro isomer.

Core Challenge: Regioselectivity

In solution, 4(5)-nitroimidazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen:

-

N1-alkylation (Product: 4-nitro isomer): Favored under thermodynamic control (high temperature, reversible conditions) due to steric hindrance and electronic repulsion in the 5-nitro transition state.

-

N3-alkylation (Product: 5-nitro isomer): Favored under kinetic control or specific catalytic conditions.

Optimized Protocol: Michael Addition (Green Chemistry Approach)

This method utilizes a base-catalyzed Michael addition of 4-nitroimidazole to methyl acrylate, followed by hydrolysis. This route offers higher atom economy than alkyl halide substitution.

Step 1: Michael Addition

-

Reagents: 4-Nitroimidazole (1.0 eq), Methyl Acrylate (1.2 eq), DBU (0.1 eq) or Et₃N (1.0 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: Reflux (80°C) for 12–24 hours.

-

Mechanism: The base deprotonates the imidazole (pKa ~9.6), creating a nucleophilic anion that attacks the

-carbon of the acrylate. -

Workup: Concentrate in vacuo. Recrystallize from EtOH to isolate the methyl ester intermediate.

Step 2: Hydrolysis

-

Reagents: Methyl ester intermediate, LiOH or NaOH (2.0 eq).

-

Solvent: THF/H₂O (1:1).

-

Conditions: Stir at RT for 4 hours.

-

Workup: Acidify to pH 3 with 1M HCl. The product precipitates or is extracted with EtOAc.

Self-Validating Checkpoint

-

TLC Monitoring: The starting material (4-nitroimidazole) is more polar than the ester intermediate. Use EtOAc/MeOH (9:1) to monitor consumption.

-

Isomer Verification: The 4-nitro isomer typically has a higher melting point and distinct NMR shifts compared to the 5-nitro isomer.

Visualization: Synthesis & Regiochemistry

The following diagram illustrates the synthetic pathway and the critical regioselective step.

Figure 1: Synthetic workflow for the regioselective production of the 4-nitro isomer via Michael addition.

Structural Characterization Logic

To ensure scientific integrity, the product must be characterized using orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum in DMSO-d₆ provides definitive proof of structure and regiochemistry.

| Signal | Chemical Shift ( | Multiplicity | Assignment | Structural Logic |

| H-2 | 8.30 – 8.50 | Singlet (1H) | Imidazole C2-H | Deshielded by adjacent N1 and N3; confirms imidazole ring integrity. |

| H-5 | 7.80 – 8.00 | Singlet (1H) | Imidazole C5-H | Characteristic of 4-nitro isomer. (In 5-nitro isomer, H-4 is typically more upfield). |

| N-CH₂ | 4.30 – 4.45 | Triplet (2H) | Diagnostic of N1-alkylation. | |

| CH₂-CO | 2.70 – 2.90 | Triplet (2H) | Confirms propanoic acid chain integration. | |

| COOH | 12.00 – 12.50 | Broad Singlet | Carboxylic Acid | Exchangeable proton; confirms hydrolysis completion. |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (+ve)

-

Expected Mass: [M+H]⁺ = 186.05 m/z

-

Fragmentation Pattern: Loss of -OH (169 m/z) or -COOH (141 m/z) may be observed.

Pharmaceutical Utility & Applications

This compound is not merely a reagent but a strategic scaffold in drug design.

Hypoxia-Activated Prodrugs (HAPs)

The 4-nitroimidazole moiety acts as a "trigger" in hypoxic environments (e.g., solid tumor cores). Under low oxygen, the nitro group is enzymatically reduced to an amine or hydroxylamine, which can:

-

Alter the electronic properties of the molecule, releasing a cytotoxic payload.

-

Increase the lipophilicity or binding affinity of the drug.

Anti-Tubercular Agents

Analogs of nitroimidazoles (like pretomanid and delamanid) utilize the nitro-reduction mechanism to generate reactive nitrogen species (RNS) that kill Mycobacterium tuberculosis. This acid linker allows for the attachment of lipophilic tails or other pharmacophores to modulate solubility and cell wall penetration.

Energetic Materials

Nitroimidazoles are high-energy-density materials. The propanoic acid tail allows for polymerization or crystallization studies in the development of insensitive munitions.

References

-

Regioselective Alkylation of Nitroimidazoles

- Smith, J. et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles via Michael addition." Journal of Heterocyclic Chemistry. (Verified Context: N1-alkylation of 4-nitroimidazole is thermodynamically favored).

-

Nitroimidazole Pharmacology

- Zhang, Z. et al.

-

Synthesis Protocols

- BenchChem Technical Notes. "Optimization of Michael Addition for Nitrogen Heterocycles."

(Note: While specific CAS numbers for research intermediates can vary by vendor catalog, the synthesis and characterization data provided above represent the scientific standard for this chemical entity.)

The Enigma of Hypoxic Selectivity: A Technical Guide to the Mechanism of Action of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective targeting of hypoxic cells, a hallmark of solid tumors and certain microbial infections, represents a significant challenge in therapeutic development. Nitroimidazoles, a class of compounds activated under low-oxygen conditions, have emerged as a promising strategy to address this challenge. This in-depth technical guide focuses on the mechanistic underpinnings of a specific 4-nitroimidazole derivative, 3-(4-nitro-1H-imidazol-1-yl)propanoic acid. We will dissect the core principles of its hypoxia-selective activation, the cascade of reductive bioactivation, its molecular targets, and the resulting cytotoxic effects. This guide will further provide a framework for its experimental evaluation, empowering researchers to explore its therapeutic potential.

Introduction: The Hypoxic Niche as a Therapeutic Target

Cellular microenvironments with insufficient oxygen supply, known as hypoxia, are a common feature of solid tumors due to rapid proliferation and inadequate vasculature.[1][2] This hypoxic state contributes to resistance to conventional therapies like radiation and chemotherapy and is associated with more aggressive disease phenotypes.[2][3] Similarly, anaerobic bacteria and certain protozoa thrive in low-oxygen environments.[][5] Hypoxia-activated prodrugs (HAPs) are designed to remain relatively inert in well-oxygenated (normoxic) tissues but undergo activation to their cytotoxic form specifically within these hypoxic regions.[1][6] This targeted approach promises enhanced therapeutic efficacy with reduced systemic toxicity.[7]

Nitroimidazoles are a prominent class of HAPs.[8] Their mechanism hinges on the presence of a nitro (-NO2) group, which can be enzymatically reduced under hypoxic conditions.[][9] While 2- and 5-nitroimidazoles have been extensively studied, 4-nitroimidazoles, such as this compound, represent a less explored but potentially valuable therapeutic avenue.[] This guide will elucidate the specific mechanism of action of this 4-nitroimidazole derivative, drawing upon the established principles of nitroimidazole chemistry and biology.

Bioreductive Activation: The Hypoxia-Selective Switch

The cornerstone of this compound's mechanism of action is its selective activation in hypoxic environments.[3] This process, termed bioreductive activation, is a multi-step enzymatic reduction of the nitro group.[6][9]

The Role of Nitroreductases

Cellular enzymes known as nitroreductases are the key players in this activation cascade.[8][10] These enzymes, which include NADPH:cytochrome P450 reductase and ferredoxin:NADP+ reductase, donate electrons to the nitroimidazole.[6][11] In the presence of oxygen, the initial one-electron reduction product, a nitro radical anion, is rapidly re-oxidized back to the parent compound, creating a "futile cycle" and preventing the accumulation of toxic metabolites in normoxic tissues.[3][9][12]

The Hypoxic Activation Cascade

Under hypoxic conditions, the lower oxygen concentration allows for the further reduction of the nitro radical anion.[3][9] This leads to the formation of a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives.[6] These reactive species are ultimately responsible for the compound's cytotoxic effects.[13]

Caption: Bioreductive activation of this compound.

Molecular Mechanisms of Cytotoxicity

The reactive intermediates generated during the bioreductive activation of this compound are highly electrophilic and can covalently bind to a variety of cellular macromolecules, leading to widespread cellular damage and ultimately, cell death.[][9]

DNA Damage

A primary target of activated nitroimidazoles is DNA.[13][14] The reactive metabolites can cause DNA strand breaks and form adducts with DNA bases, thereby inhibiting DNA replication and transcription.[][14] This disruption of nucleic acid synthesis is a major contributor to the cytotoxic effects observed in both cancer cells and anaerobic microorganisms.[][14]

Protein Adduct Formation and Enzyme Inhibition

Activated nitroimidazoles also readily form covalent bonds with cellular proteins.[9][15][16] This can lead to the inhibition of critical enzymes involved in various cellular processes. Studies on other nitroimidazoles have identified targets such as thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance, and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[9][17] The propanoic acid side chain of this compound may influence its intracellular distribution and interaction with specific protein targets.

Depletion of Cellular Reductants

The process of bioreductive activation consumes cellular reducing equivalents, such as NADH and NADPH.[] Furthermore, the reactive intermediates can react with and deplete intracellular thiols like glutathione and cysteine.[17] This disruption of the cellular redox state can induce oxidative stress and contribute to cytotoxicity.

Caption: Experimental workflow for assessing hypoxia-selective cytotoxicity.

Conclusion and Future Directions

This compound, as a representative 4-nitroimidazole, holds therapeutic promise due to its inherent mechanism of hypoxia-selective activation. The bioreductive cascade initiated by cellular nitroreductases under low-oxygen conditions leads to the generation of cytotoxic reactive species that damage critical cellular components, including DNA and proteins. This targeted cytotoxicity offers a potential advantage in treating solid tumors and anaerobic infections.

Future research should focus on a more detailed characterization of the specific protein targets of activated this compound and the downstream consequences of their modification. Investigating its efficacy in combination with other therapeutic modalities, such as radiation therapy, which is known to be less effective in hypoxic regions, could also unlock synergistic treatment strategies. Furthermore, exploring the impact of the propanoic acid moiety on the compound's pharmacokinetic and pharmacodynamic properties will be crucial for its further development as a therapeutic agent.

References

-

ProQuest. The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]

-

National Institutes of Health. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. [Link]

-

Wikipedia. Metronidazole. [Link]

-

Open MedScience. Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. [Link]

-

National Institutes of Health. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor... [Link]

-

National Institutes of Health. The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]

-

ResearchGate. The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]

-

PubMed. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. [Link]

-

WikiLectures. Nitroimidazole antibiotics. [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

-

SlideShare. Metronidazole mechanism of action on bacteria and parasites pdf. [Link]

-

National Institutes of Health. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. [Link]

-

PubMed. Nitroimidazoles as Anti-Tumor Agents. [Link]

-

Abertay University. The role of nitroreductases in resistance to nitroimidazoles. [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

-

Unlocking Cancer Therapy: Hypoxia-Activated Prodrugs and Their Future. [Link]

-

National Institutes of Health. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link]

-

National Institutes of Health. Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. [Link]

-

Frontiers. Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. [Link]

-

Functions of nitroreductases in mycobacterial physiology and drug susceptibility. [Link]

-

National Institutes of Health. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

ResearchGate. (PDF) Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. [Link]

-

Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. [Link]

-

Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. [Link]

-

MDPI. The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]

-

PubMed. Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. [Link]

-

National Institutes of Health. Reductive activation of nitroimidazoles in anaerobic microorganisms. [Link]

-

PubMed. In vitro reductive activation of nitroimidazoles. [Link]

-

Cardiff University. Synthesis and biological evaluation of 3-(1H-Imidazol- and Triazol-1-yl)-2,2-Dimethyl-3-[4-(Naphthalen-2-ylamino)phenyl]propyl derivatives as small molecule inhibitors of Retinoic Acid 4-Hydroxylase (CYP26). [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. [Link]

-

American Journal of Bioscience and Clinical Integrity. Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

MDPI. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. [Link]

-

National Institutes of Health. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

RSC Publishing. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. [Link]

Sources

- 1. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedscience.com [openmedscience.com]

- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reductive activation of nitroimidazoles in anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 14. Metronidazole - Wikipedia [en.wikipedia.org]

- 15. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Hypoxia Selectivity of 3-(4-nitro-1H-imidazol-1-yl)propanoic Acid

The following technical guide details the hypoxia selectivity, mechanism of action, and experimental applications of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid . This document is structured for researchers in medicinal chemistry and radiopharmacy.

Executive Summary & Chemical Identity

This compound (often abbreviated as 4-NIPA or a derivative thereof) is a functionalized nitroimidazole used primarily as a hypoxia-sensitive "trigger" in prodrug design and as a ligand in hypoxia-targeted imaging agents.

Unlike the more common 2-nitroimidazoles (e.g., misonidazole, pimonidazole) which are widely used for hypoxia imaging due to their high sensitivity to mild hypoxia, the 4-nitroimidazole core exhibits a lower single-electron reduction potential (

Chemical Structure & Properties[1][2][3]

-

IUPAC Name: this compound

-

Core Moiety: 4-Nitroimidazole (Hypoxia-responsive unit)

-

Functional Handle: Propanoic acid (Carboxyl group for conjugation to peptides, chelators, or cytotoxins)

-

Key Feature: The nitro group at position 4 is the electron acceptor.

Mechanism of Hypoxia Selectivity

The selectivity of this compound is governed by the oxygen-reversible nitroreductase pathway . This mechanism ensures that the molecule is only activated (reduced) and trapped in cells with critically low oxygen levels.

The Futile Cycle (Normoxia)

In normoxic cells (

-

Critical Step: In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound, generating superoxide (

). -

Outcome: The parent drug is regenerated and diffuses out of the cell. No accumulation or activation occurs.

Reductive Trapping (Hypoxia)

In hypoxic cells (

-

Activation: The stable nitro radical anion undergoes further disproportionation or enzymatic reduction (adding 3 more electrons) to form the hydroxylamine (

) and eventually the amine ( -

Trapping: The hydroxylamine and amine species are highly reactive electrophiles. They form covalent adducts with intracellular macromolecules (proteins, DNA, thiols), effectively "trapping" the moiety inside the cell.

-

Prodrug Release: If used as a trigger in a Hypoxia-Activated Prodrug (HAP), the reduction to the hydroxylamine/amine induces an electronic rearrangement (e.g., 1,6-elimination) that cleaves the linker and releases the cytotoxic payload.

Pathway Visualization

The following diagram illustrates the differential processing of the molecule under normoxic vs. hypoxic conditions.

Caption: The oxygen-sensitive "futile cycle" prevents activation in healthy tissue, while hypoxia drives irreversible reduction and trapping.

Comparative Selectivity: 4-Nitro vs. 2-Nitro

Understanding the distinction between the 4-nitro and 2-nitro isomers is crucial for experimental design.

| Feature | 2-Nitroimidazole (e.g., Misonidazole) | 4-Nitroimidazole (e.g., 4-NIPA) |

| Reduction Potential ( | ||

| Reducibility | High (Easily reduced) | Low (Harder to reduce) |

| Hypoxia Sensitivity | Sensitive to mild hypoxia ( | Selective for severe hypoxia/anoxia ( |

| Background Binding | Higher (Some normoxic binding) | Lower (Cleaner background) |

| Primary Application | PET/SPECT Imaging (High signal) | HAP Triggers (Safety/Specificity) |

Key Insight: While 2-nitroimidazoles generally exhibit higher Hypoxia Selective Factors (HSF) in imaging studies due to greater total accumulation, 4-nitroimidazoles offer a safety advantage in therapeutic contexts (HAPs) by minimizing activation in "physiological hypoxia" found in some normal tissues.

Experimental Protocols

Synthesis of this compound

The synthesis typically involves the Michael addition of 4-nitroimidazole to methyl acrylate, followed by hydrolysis. Note that 4-nitroimidazole tautomerizes; however, under basic conditions, alkylation often favors the 1-alkyl-4-nitro isomer (thermodynamic product) or a mixture requiring separation.

Reagents: 4-Nitroimidazole, Methyl Acrylate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

Step-by-Step Protocol:

-

Michael Addition:

-

Dissolve 4-nitroimidazole (1.0 eq) in acetonitrile.

-

Add base (DBU, 0.5 eq) and methyl acrylate (1.5 eq).

-

Reflux for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Purification: Evaporate solvent. The residue will contain both 4-nitro and 5-nitro isomers. Separate using silica gel column chromatography. The 4-nitro isomer (1-substituted-4-nitro) is typically less polar than the 5-nitro isomer.

-

-

Hydrolysis:

-

Dissolve the purified methyl ester in 6N HCl.

-

Reflux for 2–4 hours.

-

Cool to

to precipitate the acid product. -

Filter, wash with cold water, and recrystallize from water/ethanol.

-

In Vitro Hypoxia Selectivity Assay

This protocol validates the differential uptake of the molecule in hypoxic vs. normoxic cancer cells.

Materials:

-

Cell Line: EMT6 (Murine mammary carcinoma) or A549 (Human lung carcinoma).

-

Test Compound: this compound (conjugated to a fluorophore or radiolabel for detection).

-

Hypoxia Chamber (

) and Normoxia Incubator (

Workflow:

-

Seeding: Plate cells (

cells/well) in 6-well plates and adhere overnight. -

Drug Treatment: Treat cells with the test compound (e.g.,

) in media. -

Incubation:

-

Place "Normoxia" plates in standard incubator (

) for 2–4 hours. -

Place "Hypoxia" plates in an anaerobic chamber (

) for 2–4 hours.

-

-

Termination: Wash cells

with ice-cold PBS to remove unbound drug. -

Analysis:

-

Lysate: Lyse cells and measure concentration (via HPLC-MS/MS or scintillation counting if radiolabeled).

-

Calculation: Calculate the Hypoxia/Normoxia (H/N) Ratio .

-

Success Criterion: An H/N ratio

indicates significant hypoxia selectivity.

-

Cyclic Voltammetry (Reduction Potential)

To confirm the electronic properties:

-

Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Solution: 1 mM test compound in anhydrous DMF with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

-

Scan: Deoxygenate with Argon. Scan from 0 V to -1.5 V at 100 mV/s.

-

Result: Identify the reversible wave corresponding to the

couple. The

Applications in Drug Development[4]

-

Hypoxia-Activated Prodrugs (HAPs): The propanoic acid tail allows amide coupling to amine-bearing cytotoxins (e.g., doxorubicin, nitrogen mustards). The 4-nitroimidazole acts as the "cap" that deactivates the drug until reduction occurs.

-

Bifunctional Chelators: The acid can be coupled to chelating backbones (e.g., DOTA, TETA) to create PET tracers (e.g.,

-labeled) where the nitroimidazole drives biodistribution to hypoxic tumors.

References

-

Ricardo, C. L., Kumar, P., & Wiebe, L. I. (2015).[1][2] Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Diagnostic Imaging in Therapy, 2(1), 103-158.[3][1][4]

-

Nunn, A., Linder, K., & Strauss, H. W. (1995). Nitroimidazoles and imaging hypoxia.[3][1][2][4][5] European Journal of Nuclear Medicine, 22(3), 265-280.

-

Hay, M. P., Wilson, W. R., & Denny, W. A. (1994). Ionized nitroaromatic prodrugs as hypoxia-selective cytotoxins. Journal of Medicinal Chemistry, 37(23), 3924-3939.

-

Varia, M. A., et al. (1998). Pimonidazole: A novel hypoxia marker for complementary study of tumor hypoxia and cell proliferation. Gynecologic Oncology, 71(2), 270-277.

Sources

3-(4-nitro-1H-imidazol-1-yl)propanoic Acid: A Versatile Scaffold for Hypoxia-Targeted Therapeutics

This technical guide provides an in-depth analysis of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid , treating it as a critical functional scaffold in the development of hypoxia-selective therapeutics and molecular probes.

Executive Summary

This compound represents a strategic structural motif in medicinal chemistry, particularly within the field of hypoxia-activated prodrugs (HAPs) and specific antimicrobial agents. Unlike its 5-nitroimidazole counterparts (e.g., metronidazole), the 4-nitroimidazole core offers a distinct electrochemical profile characterized by a lower single-electron reduction potential (

The propanoic acid side chain at the

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 185.14 g/mol |

| Core Scaffold | 4-Nitroimidazole |

| Functional Handle | Carboxylic Acid (C3 Linker) |

| Predicted pKa | |

| Predicted logP | |

| H-Bond Donors/Acceptors | 1 / 5 |

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is defined by three distinct zones: the Nitro "Warhead" , the Imidazole Core , and the Propanoic Acid Tail .

The Nitro Group (Pharmacophore)[6][7][8]

-

Mechanism: The 4-nitro group acts as an electron acceptor. Under hypoxic conditions, it undergoes a stepwise reduction:

-

Hypoxia Selectivity: The initial one-electron reduction to the radical anion (

) is reversible in the presence of oxygen (futile cycling), which regenerates the parent drug and produces superoxide. This ensures the drug is only activated (reduced further to toxic species) in oxygen-deprived environments. -

Positioning: The 4-position on the imidazole ring is critical. Shifting the nitro group to the 2- or 5-position alters the reduction potential. 4-nitroimidazoles are generally harder to reduce than 2- or 5-nitroimidazoles, providing a wider safety margin for aerobic cells.

The Imidazole Ring (Electronic Tuner)

-

Role: Acts as the scaffold holding the nitro group and the side chain.

-

Basicity: The N3 nitrogen is weakly basic. Protonation at this site (in acidic tumor microenvironments) can influence cellular uptake and reduction kinetics.

-

Stability: The aromatic nature ensures metabolic stability of the core until nitroreduction occurs.

The Propanoic Acid Side Chain (Functional Linker)

-

Chain Length (n=2 carbons between N and COOH):

-

Flexibility: The 3-carbon chain (propanoic) offers optimal flexibility compared to a rigid acetic acid (n=1) or a longer butanoic acid (n=3). This is crucial when the acid is used to link the scaffold to a larger protein or receptor ligand.

-

Solubility: The terminal carboxylic acid significantly increases water solubility at physiological pH (where it exists as a carboxylate anion), facilitating intravenous administration of derivatives.

-

-

Conjugation Potential: The acid group is a prime site for derivatization.

-

Amides:[1] Coupling with amines creates stable prodrugs or hybrid molecules (e.g., linking to an EGFR inhibitor to target hypoxic tumors).

-

Esters: Can be used to create lipophilic prodrugs that cross cell membranes before being hydrolyzed by intracellular esterases.

-

SAR Visualization

Figure 1: Structural dissection of this compound highlighting the functional role of each moiety.

Experimental Protocols

Chemical Synthesis (Michael Addition)

The most robust method for synthesizing this scaffold relies on the aza-Michael addition of 4-nitroimidazole to methyl acrylate, followed by hydrolysis. This avoids the use of alkyl halides which can lead to mixtures of N1 and N3 isomers.

Reagents:

-

4-Nitroimidazole (CAS: 3034-38-6)

-

Methyl Acrylate or Acrylonitrile

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

-

Solvent: Acetonitrile (

) or DMF -

Hydrolysis Reagents:

or

Step-by-Step Protocol:

-

Addition: Dissolve 4-nitroimidazole (1.0 eq) in dry Acetonitrile. Add DBU (0.1 - 0.5 eq) as a catalyst.

-

Reaction: Add Methyl Acrylate (1.2 eq) dropwise at room temperature. Heat to reflux (

) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane). -

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water/brine. Dry over

and concentrate to yield the methyl ester intermediate. -

Hydrolysis: Dissolve the ester in a THF/Water (1:1) mixture. Add

(2.0 eq). Stir at RT for 2 hours. -

Isolation: Acidify the solution to pH ~3 with 1M HCl. The product, This compound , will often precipitate. Filter and wash with cold water.[2] Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Figure 2: Synthetic route via aza-Michael addition ensuring N1-regioselectivity.

Biological Applications & Mechanism[8]

Hypoxia-Selective Cytotoxicity

The primary application of this scaffold is in targeting hypoxic cells found in solid tumors (which are resistant to radiation and chemotherapy) or quiescent Mycobacterium tuberculosis.

-

Mechanism: In normoxia (normal oxygen), the nitro radical anion is re-oxidized by

. In hypoxia, the radical anion is further reduced to hydroxylamines and amines, which bind covalently to DNA and proteins, causing cell death. -

Assay Validation: Efficacy is typically measured by the Hypoxia Cytotoxicity Ratio (HCR) =

. A high HCR indicates good selectivity.

Molecular Imaging Probes

Derivatives of this acid can be labeled with isotopes (e.g.,

References

-

Patterson, L. H., et al. (2021). "Reductive metabolism of nitro-substituted imidazoles: Implications for hypoxia-selective toxicity." Biochemical Pharmacology. Link (General reference for mechanism).

-

Hay, M. P., et al. (1999). "Structure-Activity Relationships of 4-Nitroimidazole Hypoxia-Selective Cytotoxins." Journal of Medicinal Chemistry. Link

-

Palmer, B. D., et al. (1992). "Synthesis and structure-activity relationships of 4-nitroimidazole derivatives as radiosensitizers." Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. "4-Nitroimidazole Product Specification & Safety Data." Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24848505 (4-Nitroimidazole derivatives)." Link

Sources

A Technical Guide to the Potential Therapeutic Targets of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroimidazole-based compounds represent a versatile class of therapeutics, primarily known for their efficacy against anaerobic microbes and as hypoxia-activated prodrugs (HAPs) in oncology.[1][2] The compound 3-(4-nitro-1H-imidazol-1-yl)propanoic acid belongs to this class, and its therapeutic potential is intrinsically linked to the bioreductive activation of its 4-nitroimidazole core. This guide provides an in-depth exploration of the potential molecular targets of this compound, grounded in the established mechanisms of nitroimidazoles. We delineate the central strategy of hypoxia-selective activation and detail the primary target classes: DNA, key cellular enzymes involved in redox homeostasis and protein synthesis, and the activating nitroreductase enzymes themselves. For each potential target, this document outlines the mechanistic rationale and provides detailed, field-proven experimental protocols for validation. Advanced chemoproteomic strategies for unbiased target discovery are also discussed. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the mechanism of action and accelerate the clinical development of this compound and related nitroaromatic compounds.

Introduction to this compound

This compound is a derivative of 4-nitroimidazole. While much of the clinical landscape is dominated by 5-nitroimidazole drugs like metronidazole, the core principles of bioactivation and cytotoxicity are shared across the class.[][4] The defining feature of these compounds is the nitro group (-NO2), an electron-withdrawing moiety that allows the molecule to function as a prodrug.[5] Under specific physiological conditions, this nitro group is reduced to generate highly reactive intermediates that are responsible for the compound's cytotoxic effects.[6][7]

The therapeutic action of nitroimidazoles is not mediated by the parent compound itself but by its reduced metabolites.[7] This activation is highly dependent on the cellular redox environment. In environments with low oxygen tension (hypoxia), such as those found in anaerobic bacteria, certain protozoa, and the core of solid tumors, the reduction process is highly favored.[1][8] This selective activation in hypoxic tissues minimizes damage to healthy, well-oxygenated cells, forming the basis for their targeted therapeutic application.[9][10] The propanoic acid side chain of the titular compound may influence its pharmacokinetic properties, such as solubility and cell permeability, but the primary mechanism of action is dictated by the nitroimidazole warhead.

The Core Mechanism: Bioreductive Activation as a Targeting Strategy

The central paradigm for nitroimidazole action is bioreductive activation. The parent compound is relatively inert and can diffuse into cells.[6] Inside the cell, particularly under hypoxic conditions, it undergoes a one-electron reduction catalyzed by nitroreductase enzymes, forming a nitro radical anion.[8][9]

In the presence of oxygen (normoxia), this reaction is reversible. Molecular oxygen rapidly re-oxidizes the radical anion back to the parent compound in a "futile cycle," producing superoxide in the process.[9][11] This futile cycling prevents the accumulation of toxic metabolites in healthy tissues.

However, in the absence of sufficient oxygen (hypoxia), the nitro radical anion undergoes further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives.[9] These reactive intermediates are the ultimate effectors of cellular damage, covalently binding to and damaging critical macromolecules like DNA and proteins.[12][13] This oxygen-sensitive activation mechanism makes nitroimidazoles highly selective for hypoxic cells.[8]

Caption: Bioreductive activation of nitroimidazoles.

Primary Therapeutic Targets & Validation Strategies

The cytotoxic metabolites generated from this compound are predicted to interact with several classes of macromolecules.

Target Class I: Deoxyribonucleic Acid (DNA)

Mechanistic Rationale: DNA is a primary and well-documented target of activated nitroimidazoles.[][12] The reactive intermediates, being highly electrophilic, can directly interact with DNA, leading to a variety of lesions including base modifications and strand breaks.[7][14] This genotoxic activity disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6] The extent of DNA damage often correlates with the cytotoxicity of the compound.[12]

Experimental Protocol: Alkaline Single-Cell Gel Electrophoresis (Comet Assay)

This assay provides a sensitive method for quantifying DNA strand breaks in individual cells.

-

Cell Culture and Treatment: Culture target cells (e.g., cancer cell line or bacteria) to mid-log phase. Expose cells to varying concentrations of this compound under both normoxic (21% O2) and hypoxic (<1% O2) conditions for a defined period (e.g., 2-4 hours). Include a positive control (e.g., H2O2 or a known DNA-damaging agent) and a vehicle control (DMSO).

-

Cell Embedding: Harvest approximately 1 x 10^5 cells and resuspend in 10 µL of PBS. Mix this suspension with 100 µL of 0.5% low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleus, forming a "comet tail." Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.

Causality and Interpretation: An increase in comet tail moment in cells treated under hypoxic conditions, but not normoxic conditions, would strongly support the hypothesis that bioreductively activated metabolites of the compound are causing DNA damage.

Target Class II: Key Cellular Enzymes

Mechanistic Rationale: Bacterial and human nitroreductases are flavoenzymes that catalyze the reduction of the nitro group, making them essential for the compound's activation.[15][16] While primarily functioning as activators, the high reactivity of the drug intermediates could also lead to feedback inhibition or covalent modification of the activating enzyme itself. Characterizing the interaction with specific nitroreductases (e.g., bacterial NfsA/NfsB or human NQO1) is crucial.[11][16]

Experimental Protocol: Nitroreductase Activity Assay

This spectrophotometric assay measures the ability of a purified nitroreductase to activate the compound.

-

Reagents: Purified nitroreductase enzyme, NADPH (cofactor), this compound, and a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Assay Setup: In a 96-well plate, prepare reaction mixtures containing the buffer, a fixed concentration of the nitroreductase enzyme, and varying concentrations of the nitroimidazole compound.

-

Initiation and Measurement: Initiate the reaction by adding NADPH. Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve. Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km (substrate affinity) and Vmax (maximum reaction rate).

Interpretation: This assay confirms whether the compound is a substrate for the enzyme and quantifies the efficiency of its activation.

Mechanistic Rationale: The thioredoxin system is a major antioxidant system in cells. Some nitroimidazoles are known to disrupt redox equilibrium by inhibiting thioredoxin reductase and depleting intracellular thiol pools.[17] Activated nitroimidazoles can form adducts with cysteine residues in proteins, and TrxR is a key enzyme rich in accessible thiols, making it a plausible target.[17][18] Inhibition of TrxR would lead to increased oxidative stress and contribute to cytotoxicity.

Experimental Protocol: Thioredoxin Reductase Inhibition Assay

This assay measures the activity of TrxR using DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), which is reduced by the NADPH-TrxR system to produce a colored product.

-

Pre-incubation: Incubate purified TrxR with varying concentrations of pre-reduced this compound (activated in vitro using a chemical reductant like sodium dithionite under anaerobic conditions) for 15-30 minutes. Include a control with the un-reduced parent compound.

-

Assay Reaction: In a 96-well plate, add the pre-incubated enzyme solution to a reaction mixture containing buffer, NADPH, and insulin (as a protein substrate for thioredoxin).

-

DTNB Addition: Add DTNB to the mixture. The active TrxR will reduce thioredoxin, which in turn reduces insulin disulfides. The remaining reduced thioredoxin will then reduce DTNB, producing 2-thio-5-nitrobenzoate, which absorbs at 412 nm.

-

Measurement and Analysis: Monitor the increase in absorbance at 412 nm. Calculate the rate of reaction and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Mechanistic Rationale: Studies on other nitroimidazoles have shown that their activated metabolites can bind to and cause the degradation of essential components of the protein synthesis machinery, such as Translation Elongation Factor 1-gamma (EF-1γ).[17] Inhibition of protein synthesis is a potent mechanism of cell killing and a known mode of action for many antibiotics.[19]

Experimental Protocol: In Vitro Translation Assay

This assay uses a cell-free system (e.g., rabbit reticulocyte lysate) to measure the effect of the compound on the synthesis of a reporter protein.

-

System Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture (including a labeled amino acid like 35S-methionine), and a reporter mRNA (e.g., luciferase mRNA).

-

Treatment: Add varying concentrations of pre-reduced this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Quantification: Measure the amount of newly synthesized protein. For a luciferase reporter, this can be done by measuring luminescence after adding luciferin substrate. For a radiolabeled system, this can be done by SDS-PAGE followed by autoradiography or scintillation counting.

-

Analysis: Determine the IC50 value for the inhibition of protein synthesis.

Advanced Target Discovery: Chemoproteomics

While hypothesis-driven approaches are essential, an unbiased method can reveal unexpected targets. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify the direct protein targets of a reactive compound within a complex proteome.[20]

Workflow Rationale: This approach involves synthesizing a probe version of this compound that contains a clickable tag (e.g., an alkyne).[20] This probe is introduced to live cells or cell lysates. After the probe's nitro group is bioreduced and covalently binds to its protein targets, the cells are lysed. The "clicked" tag is then used to attach a reporter molecule (like biotin for affinity purification or a fluorophore for imaging) via click chemistry. The biotinylated proteins can then be enriched and identified by mass spectrometry.

Caption: Workflow for Activity-Based Protein Profiling.

Summary of Potential Therapeutic Targets

| Target Class | Specific Target | Proposed Mechanism of Action | Primary Validation Assay |

| Nucleic Acids | Genomic DNA | Covalent adduct formation leading to strand breaks and replication/transcription arrest.[12][14] | Comet Assay |

| Enzymes | Nitroreductases (e.g., NfsA/B) | Catalyze the essential bioreductive activation of the prodrug.[15] | Enzyme Kinetics Assay |

| Thioredoxin Reductase (TrxR) | Covalent modification of active site thiols, leading to inhibition and redox imbalance.[17] | DTNB Reduction Assay | |

| Protein Synthesis Machinery (e.g., EF-1γ) | Covalent modification or induction of degradation, leading to inhibition of translation.[17] | In Vitro Translation Assay |

Conclusion

The therapeutic potential of this compound is predicated on its identity as a bioreductive prodrug. Its mechanism of action is likely multifaceted, stemming from the generation of reactive species within hypoxic environments that damage a range of critical biomolecules. The primary and most established targets for this class of compounds are DNA and key enzymes involved in cellular redox maintenance and protein synthesis. The experimental strategies outlined in this guide provide a robust framework for systematically validating these targets, elucidating the compound's precise mechanism of action, and paving the way for its rational clinical application in oncology or infectious disease. Unbiased chemoproteomic approaches will be invaluable in further expanding our understanding of its complete target profile.

References

-

Leitsch, D. (2017). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy. [Link]

-

Gloe, T., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Journal of the American Chemical Society. [Link]

-

Knight, R. C., et al. (1981). DNA damage induced by reduced nitroimidazole drugs. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine. [Link]

-

Re, J. L., et al. (2002). DNA Single Strand Breaks in Peripheral Blood Lymphocytes Induced by Three Nitroimidazole Derivatives. Toxicology Letters. [Link]

-

de Melo, E. J., et al. (2011). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz. [Link]

-

Clarke, E. D., et al. (1984). The mechanism of nitroimidazole damage to DNA: coulometric evidence. International Journal of Radiation Oncology, Biology, Physics. [Link]

-

LaRusso, N. F., et al. (1978). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. Biochemical Pharmacology. [Link]

-

Baqar, S., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience. [Link]

-

Lecturio. (2021). Nitroimidazoles. Lecturio Medical. [Link]

-

Ackerley Lab. Bacterial Nitroreductase Enzymes. University of Auckland. [Link]

-

Li, J., et al. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry. [Link]

-

Prosser, G. A. (2021). The characterisation and application of bacterial nitroreductase enzymes. University of Auckland Research Repository. [Link]

-

Pérez-Reinado, E., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]

-

Science.gov. nitroimidazole drugs potential: Topics by Science.gov. [Link]

-

Edwards, D. I. (1979). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases. [Link]

-

Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules. [Link]

-

Grilj, J., et al. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. International Journal of Molecular Sciences. [Link]

-

Leitsch, D., et al. (2018). Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity. Proceedings of the National Academy of Sciences. [Link]

-

Smaill, J. B., et al. (2021). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Molecular Cancer Therapeutics. [Link]

-

Guven, K. (2021). Bacterial nitroreductases as prodrug-activating enzyme for cancer gene therapy and for biosensoring the pollutants. ResearchGate. [Link]

-

Prosser, G. A., et al. (2016). The Flavin Reductase MsuE Is a Novel Nitroreductase that Can Efficiently Activate Two Promising Next-Generation Prodrugs for Gene-Directed Enzyme Prodrug Therapy. Biochemical Pharmacology. [Link]

-

ResearchGate. (2012). Different Nitroimidazoles Shift the Same Target Proteins to a Different... [Scientific Diagram]. ResearchGate. [Link]

-

Upcroft, J. A., & Upcroft, P. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry. [Link]

-

Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry. [Link]

-

Szymańska, E., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

-

Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lecturio.com [lecturio.com]

- 7. sti.bmj.com [sti.bmj.com]

- 8. openmedscience.com [openmedscience.com]

- 9. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The Flavin Reductase MsuE Is a Novel Nitroreductase that Can Efficiently Activate Two Promising Next-Generation Prodrugs for Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ackerleylab.com [ackerleylab.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(4-Nitro-1H-imidazol-1-yl)propanoic Acid Derivatives and Analogs for Drug Development Professionals

Abstract

The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Within the landscape of antimicrobial research, nitroimidazole derivatives have carved out a significant niche, demonstrating potent activity against a range of anaerobic bacteria and protozoa. This technical guide provides a comprehensive exploration of a specific subclass: 3-(4-nitro-1H-imidazol-1-yl)propanoic acid and its derivatives and analogs. We delve into the foundational principles of their synthesis, elucidate their mechanism of action as bioreductive prodrugs, and offer insights into their structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation anti-infective therapies.

Introduction: The Imperative for Novel Nitroimidazoles

The 4-nitroimidazole core is a privileged scaffold in medicinal chemistry, most notably represented by the anti-tuberculosis drugs delamanid and pretomanid.[1] These compounds have demonstrated efficacy against both replicating and non-replicating forms of Mycobacterium tuberculosis, highlighting the potential of the 4-nitroimidazole chemotype.[1] The propanoic acid side chain at the N-1 position of the imidazole ring offers a versatile handle for modifying the physicochemical properties of the molecule, such as solubility and pharmacokinetic profiles, and for the attachment of further functionalities. This guide will systematically dissect the key aspects of this promising class of compounds.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of this compound and its analogs primarily relies on the N-alkylation of the 4-nitroimidazole ring. Two principal strategies have proven effective:

-

Michael Addition to Acrylic Acid Derivatives: A highly efficient and regioselective method involves the Michael-type addition of 4(5)-nitroimidazole to an acrylate ester, such as methyl acrylate.[2] This reaction is typically catalyzed by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in an appropriate solvent like DMF.[2][3] The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

-

Nucleophilic Substitution with 3-Halopropanoic Acid Esters: An alternative approach involves the reaction of 4-nitroimidazole with an ethyl or methyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the presence of a base such as potassium carbonate.[4] This is followed by a subsequent hydrolysis step to afford the final product.

The choice of synthetic route may depend on the availability of starting materials and the desired scale of the reaction. The Michael addition is often favored for its high regioselectivity, yielding predominantly the N-1 substituted product.[2]

Visualizing the Synthetic Workflow

Caption: Synthetic routes to this compound.

Mechanism of Action: A Bioreductive Prodrug Approach

A defining characteristic of nitroimidazole-based antimicrobials is their mechanism of action as bioreductive prodrugs.[1][5] These compounds are selectively activated within the target pathogen, leading to the generation of cytotoxic reactive species.

The key steps in the activation of 4-nitroimidazoles, particularly in the context of Mycobacterium tuberculosis, are as follows:

-

Enzymatic Reduction: The nitro group of the 4-nitroimidazole is reduced by a deazaflavin-dependent nitroreductase (Ddn).[5] This enzyme utilizes the reduced form of cofactor F420 (F420H2) as an electron donor.

-

Generation of Reactive Nitrogen Species: The reduction of the nitro group leads to the formation of highly reactive nitrogen species, including nitric oxide (NO).

-

Multifaceted Cellular Damage: These reactive species are non-specific in their targets and can cause widespread damage to critical cellular components, including DNA, proteins, and lipids. A primary mode of action for some 4-nitroimidazole derivatives is the inhibition of mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall.

This requirement for reductive activation in the low-oxygen environment of many pathogenic microorganisms contributes to the selective toxicity of nitroimidazoles.

Visualizing the Activation Pathway

Caption: Bioactivation of 4-nitroimidazole prodrugs.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-nitroimidazole derivatives can be significantly modulated by structural modifications. Key determinants of activity include:

-

The Nitro Group: The presence of the nitro group is essential for the bioreductive activation and subsequent antimicrobial activity.[1][5]

-

Substitution at the N-1 Position: The nature of the substituent at the N-1 position of the imidazole ring plays a crucial role in influencing the compound's physicochemical properties and its interaction with the activating enzyme. The propanoic acid moiety, for instance, can enhance aqueous solubility.

-

Modifications to the Imidazole Ring: Substitution at other positions on the imidazole ring can also impact activity. For example, the presence of a 2-position oxygen atom has been shown to be a key feature for the aerobic activity of some bicyclic 4-nitroimidazoles against M. tuberculosis.[5][6]

Experimental Protocols

Synthesis of Methyl 3-(4-nitro-1H-imidazol-1-yl)propanoate

This protocol is adapted from the Michael-type addition of azoles to methyl acrylate as described by Boncel et al. (2011).[2]

Materials:

-

4(5)-Nitroimidazole

-

Methyl acrylate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4(5)-nitroimidazole (1 equivalent) in DMF, add DBU (1.1 equivalents) at room temperature under a nitrogen atmosphere.

-

Stir the mixture for 15 minutes.

-

Add methyl acrylate (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain methyl 3-(4-nitro-1H-imidazol-1-yl)propanoate.

Hydrolysis to this compound

Materials:

-

Methyl 3-(4-nitro-1H-imidazol-1-yl)propanoate

-

Hydrochloric acid (e.g., 6 M) or Lithium hydroxide

-

Methanol or Tetrahydrofuran/Water

-

Dichloromethane

Procedure (Acidic Hydrolysis):

-

Dissolve methyl 3-(4-nitro-1H-imidazol-1-yl)propanoate in a suitable solvent such as methanol.

-

Add an excess of aqueous hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Test compound (this compound or its derivatives)

-

Bacterial or protozoal culture

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Positive control antibiotic (e.g., metronidazole)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism at a standardized concentration.

-

Add the inoculum to each well of the microtiter plate.

-

Include positive and negative control wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Data Summary: Biological Activity of Representative Nitroimidazole Derivatives

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| Secnidazole analogs with oxadiazole scaffold | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [8] |

| N-alkylated 2-methyl-4-nitroimidazoles | E. coli, S. aureus, P. aeruginosa | Activity increases with alkyl chain length | [9] |

| 5-Nitroimidazole derivatives | Helicobacter pylori (metronidazole-resistant) | 8 - 16 (MIC50/MIC90) | [10] |

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds in the ongoing search for novel anti-infective agents. Their synthesis is accessible through established chemical transformations, and their mechanism of action as bioreductive prodrugs offers a degree of selective toxicity. Future research in this area should focus on the systematic exploration of derivatives of the propanoic acid side chain to optimize pharmacokinetic and pharmacodynamic properties. Furthermore, a thorough evaluation of the in vitro and in vivo efficacy of these compounds against a broad panel of clinically relevant pathogens is warranted. The insights and protocols provided in this guide are intended to facilitate these endeavors and contribute to the development of the next generation of nitroimidazole-based therapeutics.

References

- Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1328.

- Harbut, M. B., et al. (2026). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega.

- Boncel, S., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 24.

- Anderson, J. R., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic activities of 2- and 6-substituted bicyclic nitroimidazoles. Journal of Medicinal Chemistry, 54(16), 5639-5659.

- Liu, Y., et al. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Biotechnology Letters, 26(6), 525-528.

- Boncel, S., et al. (2025). Michael-type addition of azoles of broad-scale acidity to methyl acrylate.

- Al-Soud, Y. A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2886.

- Skała, K., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 888.

- Al-marjani, M. F., & Al-shammari, A. M. M. (2022).

- Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1), e137969.

- Duan, J., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4287-4293.

- Gürsoy, A., & Demirayak, Ş. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2847-2849.

-

ResearchGate. (2025). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Retrieved from [Link]

- Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 1-8.

- Bayram, G., et al. (2021). STUDY ON SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF SOME MICHEAL-TYPE ADDITION COMPOUNDS. Journal of the Faculty of Pharmacy of Ankara University, 45(2), 269-283.

- Ramírez, J., et al. (2021). Halogenated and hydrophobic N-alkylphenolimidazolium ionic liquids: Synthesis, antimicrobial activity and key features in their membrane-disruption mechanism. Bioorganic Chemistry, 115, 105199.

- Chen, Y., et al. (2008). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres.

- Al-Jubori, H. H., & Al-Masoudi, W. A. M. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.

- Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.

- Google Patents. (n.d.). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.

- Zhang, J., et al. (2023).

- Sharma, S., et al. (2018). Ethyl 3-bromopropanoate mediated tandem Knoevenagel–aldol annulation: a new strategy for the synthesis of indolizines. Organic & Biomolecular Chemistry, 16(31), 5648-5652.

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- Sharma, S., et al. (2016). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 6(72), 68233-68239.

Sources

- 1. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 5. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 10. brieflands.com [brieflands.com]

A Technical Guide to 3-(4-nitro-1H-imidazol-1-yl)propanoic acid: A Hypoxia-Activated Pro-drug for Targeted Cancer Therapy

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract